Cas no 1788849-48-8 (N-[2-(3-Chlorophenyl)-2-methoxypropyl]-4-methoxybenzeneethanesulfonamide)
![N-[2-(3-Chlorophenyl)-2-methoxypropyl]-4-methoxybenzeneethanesulfonamide structure](https://ja.kuujia.com/scimg/cas/1788849-48-8x500.png)
N-[2-(3-Chlorophenyl)-2-methoxypropyl]-4-methoxybenzeneethanesulfonamide 化学的及び物理的性質
名前と識別子
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- N-[2-(3-Chlorophenyl)-2-methoxypropyl]-4-methoxybenzeneethanesulfonamide
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- インチ: 1S/C19H24ClNO4S/c1-19(25-3,16-5-4-6-17(20)13-16)14-21-26(22,23)12-11-15-7-9-18(24-2)10-8-15/h4-10,13,21H,11-12,14H2,1-3H3
- InChIKey: BULMCBXAJFBVTJ-UHFFFAOYSA-N
- ほほえんだ: C1(CCS(NCC(C2=CC=CC(Cl)=C2)(OC)C)(=O)=O)=CC=C(OC)C=C1
じっけんとくせい
- 密度みつど: 1.235±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 530.1±60.0 °C(Predicted)
- 酸性度係数(pKa): 10.81±0.40(Predicted)
N-[2-(3-Chlorophenyl)-2-methoxypropyl]-4-methoxybenzeneethanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6452-1371-20mg |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide |
1788849-48-8 | 90%+ | 20mg |
$99.0 | 2023-04-25 | |
Life Chemicals | F6452-1371-30mg |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide |
1788849-48-8 | 90%+ | 30mg |
$119.0 | 2023-04-25 | |
Life Chemicals | F6452-1371-40mg |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide |
1788849-48-8 | 90%+ | 40mg |
$140.0 | 2023-04-25 | |
Life Chemicals | F6452-1371-10μmol |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide |
1788849-48-8 | 90%+ | 10μl |
$69.0 | 2023-04-25 | |
Life Chemicals | F6452-1371-1mg |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide |
1788849-48-8 | 90%+ | 1mg |
$54.0 | 2023-04-25 | |
Life Chemicals | F6452-1371-10mg |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide |
1788849-48-8 | 90%+ | 10mg |
$79.0 | 2023-04-25 | |
Life Chemicals | F6452-1371-2μmol |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide |
1788849-48-8 | 90%+ | 2μl |
$57.0 | 2023-04-25 | |
Life Chemicals | F6452-1371-5mg |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide |
1788849-48-8 | 90%+ | 5mg |
$69.0 | 2023-04-25 | |
Life Chemicals | F6452-1371-25mg |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide |
1788849-48-8 | 90%+ | 25mg |
$109.0 | 2023-04-25 | |
Life Chemicals | F6452-1371-15mg |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide |
1788849-48-8 | 90%+ | 15mg |
$89.0 | 2023-04-25 |
N-[2-(3-Chlorophenyl)-2-methoxypropyl]-4-methoxybenzeneethanesulfonamide 関連文献
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
N-[2-(3-Chlorophenyl)-2-methoxypropyl]-4-methoxybenzeneethanesulfonamideに関する追加情報
N-[2-(3-Chlorophenyl)-2-methoxypropyl]-4-methoxybenzeneethanesulfonamide: A Comprehensive Overview
N-[2-(3-Chlorophenyl)-2-methoxypropyl]-4-methoxybenzeneethanesulfonamide, with the CAS number 1788849-48-8, is a highly specialized chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a sulfonamide group with a substituted benzene ring and a propyl chain containing both methoxy and chlorophenyl substituents. The sulfonamide group is a key functional group in this molecule, often associated with bioactivity and pharmacological properties.
The chlorophenyl group present in the structure introduces electronic effects that can influence the compound's reactivity and selectivity. Recent studies have highlighted the importance of such substituents in modulating the pharmacokinetic profiles of sulfonamide-based drugs. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that chlorinated aromatic rings can enhance the metabolic stability of sulfonamides, potentially extending their half-life in biological systems.
The methoxy groups attached to both the benzene ring and the propyl chain play a dual role in this compound's properties. Methoxy substitution is known to increase lipophilicity, which can improve membrane permeability and bioavailability. Furthermore, these groups can act as electron-donating substituents, influencing the molecule's ability to interact with biological targets such as enzymes or receptors. A study in *Chemical Biology & Drug Design* explored how methoxy-substituted sulfonamides exhibit enhanced binding affinity to certain kinase targets, suggesting potential applications in anti-cancer therapies.
The benzene ring serves as a rigid scaffold, providing structural integrity to the molecule. This aromatic system is also a site for potential conjugation with other functional groups, enabling diverse chemical reactivity. Recent advancements in computational chemistry have allowed researchers to model the electronic distribution of such systems, providing deeper insights into their reactivity and selectivity.
From a synthetic perspective, N-[2-(3-Chlorophenyl)-2-methoxypropyl]-4-methoxybenzeneethanesulfonamide is typically synthesized through multi-step processes involving nucleophilic substitutions and coupling reactions. The synthesis begins with the preparation of intermediates such as 4-methoxybenzenesulfonyl chloride, which reacts with an amine derivative to form the sulfonamide bond. The propyl chain is introduced via alkylation or coupling reactions, ensuring precise control over substitution patterns.
Recent research has focused on optimizing these synthetic pathways to improve yield and reduce costs. For example, green chemistry approaches using microwave-assisted synthesis have been reported in *Green Chemistry*, demonstrating faster reaction times and higher purity for similar compounds.
In terms of applications, N-[2-(3-Chlorophenyl)-2-methoxypropyl]-4-methoxybenzeneethanesulfonamide exhibits potential in several areas. Its sulfonamide group makes it a candidate for anti-inflammatory and analgesic agents, while its chlorophenyl group could contribute to antiviral or antibacterial activities. Preliminary in vitro studies suggest that this compound may inhibit certain protein kinases involved in inflammatory pathways, making it a promising lead for drug development.
Moreover, the methoxy groups enhance solubility and stability, which are critical factors for drug delivery systems. Researchers are exploring its use as a prodrug or as part of nanodelivery systems to improve targeted drug delivery.
Despite its promising properties, further studies are required to fully elucidate its mechanism of action and safety profile. Ongoing research aims to investigate its pharmacokinetics, toxicity profiles, and potential off-target effects using advanced analytical techniques such as mass spectrometry and molecular docking studies.
In conclusion, N-[2-(3-Chlorophenyl)-2-methoxypropyl]-4-methoxybenzeneethanesulfonamide represents an exciting advancement in organic synthesis and pharmacology. Its unique structure combines functional groups with diverse roles, offering opportunities for innovative applications in drug discovery and development. As research continues to uncover its full potential, this compound stands at the forefront of modern chemical innovation.
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